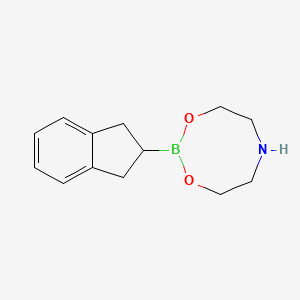

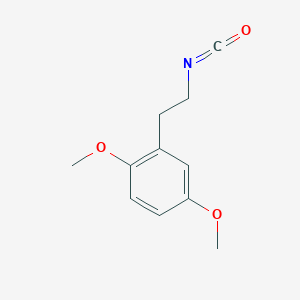

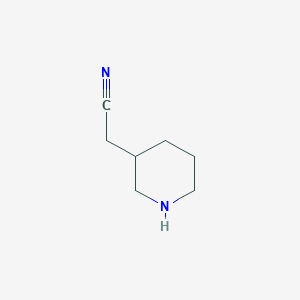

![molecular formula C12H9F2N B1603696 3',5'-Difluoro-[1,1'-biphenyl]-4-amine CAS No. 405058-00-6](/img/structure/B1603696.png)

3',5'-Difluoro-[1,1'-biphenyl]-4-amine

Overview

Description

“3’,5’-Difluoro-[1,1’-biphenyl]-4-amine” is an organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . The compound is commonly used in various fields of research and industry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,5’-Difluoro-[1,1’-biphenyl]-4-amine” include a molecular weight of 220.21800 and a density of 1.313g/cm3 . The compound has a boiling point of 335.8ºC at 760 mmHg .Scientific Research Applications

Catalysis and Reaction Efficiency

- 3',5'-Difluoro-[1,1'-biphenyl]-4-amine is utilized in catalysis, particularly in the palladium-catalyzed amination of aryl halides and triflates. These catalysts are effective for a variety of substrate combinations, including chloropyridines and functionalized aryl halides. The effectiveness of these catalysts is attributed to their steric and electronic properties that promote oxidative addition, Pd-N bond formation, and reductive elimination (Wolfe et al., 2000).

Synthesis of Water-Soluble Derivatives

- The compound is involved in the formation of water-soluble derivatives, such as BODIPY dyes, through sulfonation. These derivatives are functionalized with aryl iodide for organometallic couplings and show high fluorescence in aqueous environments, making them suitable for potential applications in biomolecule tracking and environmental sensing (Li et al., 2008).

Formation of Organotellurium Compounds

- This compound is used in the preparation of new organotellurium compounds. These compounds demonstrate stability and potential for various applications, as evidenced by theoretical studies using density functional theory (DFT) (Mokhtar & Al-Saadawy, 2022).

Development of Photofluorimetric Probes

- The molecule serves as a base for the development of photofluorimetric probes for metal ions. One example is a BODIPY-based probe that exhibits large bathochromic shifts in absorption and fluorescence spectra, useful in detecting transition and heavy metal ions (Qin et al., 2016).

Phosphine Ligands with Disulfonated Backbones

- It's also key in the creation of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones. These ligands are significant in inorganic chemistry and have potential applications in catalysis and material science (Herd et al., 2002).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “4,4’-Diamino-3,3’-difluorobiphenyl”, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wear suitable personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

properties

IUPAC Name |

4-(3,5-difluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRIKEFXLUJEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609771 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405058-00-6 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)

![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)